

Methyl 2-iodo-4-methoxybenzoate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-iodo-4-methoxybenzoate**

Cat. No.: **B1422809**

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An In-depth Technical Guide to the Physical and Chemical Properties of **Methyl 2-iodo-4-methoxybenzoate**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 2-iodo-4-methoxybenzoate** (CAS No. 148490-97-5), a key intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, characterization, synthesis, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction: A Versatile Building Block

Methyl 2-iodo-4-methoxybenzoate is a halogenated aromatic compound distinguished by its unique substitution pattern. The presence of an iodine atom, a methoxy group, and a methyl ester on the benzene ring makes it a highly versatile and valuable building block in synthetic chemistry.^[1] The iodine atom, in particular, serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.^[2] Its structural motifs are frequently found in pharmacologically active molecules and advanced materials, making it a compound of significant interest in pharmaceutical research and materials science.^{[1][3]}

Core Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reaction design, and purification. The properties of **Methyl 2-iodo-4-methoxybenzoate** are summarized below.

Property	Value	Source(s)
CAS Number	148490-97-5	[4][5]
Molecular Formula	C ₉ H ₉ IO ₃	[4][5][6]
Molecular Weight	292.07 g/mol	[4][6]
Appearance	White to cream crystals, powder, or fused solid.[5]	[5]
Melting Point	41.0-48.0 °C[5] (44-46 °C also reported[6])	[5][6]
Boiling Point	318 °C at 760 mmHg	[4][7]
Density	1.801 g/cm ³	[4][7]
Solubility	Insoluble in water.[8][9] Soluble in ether and benzene. [8][9]	[8]
Refractive Index	1.578	[4][7]
Flash Point	146.1 °C	[4][7]
Vapor Pressure	0.000143 mmHg at 25°C	[4][7]

Synthesis and Purification: An Experimental Protocol

The synthesis of **Methyl 2-iodo-4-methoxybenzoate** is a critical process for its application in research. While various methods exist, a common and effective approach involves the direct iodination of a readily available precursor, Methyl 4-methoxybenzoate. Modern methods, such as transition-metal-catalyzed C-H activation, offer high regioselectivity and yield.[2]

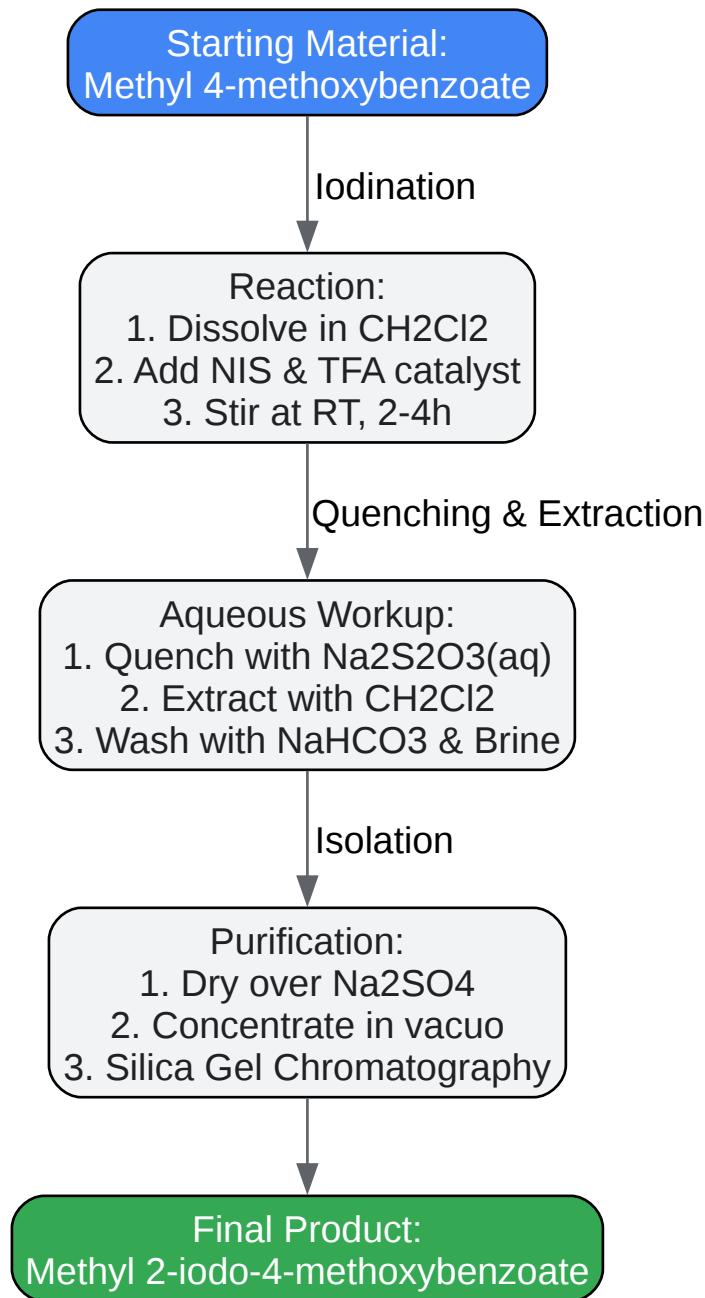
Principle of the Synthesis

The presented protocol is based on the principle of electrophilic aromatic substitution, where an iodinating agent is used to introduce an iodine atom onto the electron-rich aromatic ring of Methyl 4-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the para position is already occupied by the methyl ester group's carbon, directing the substitution to one of the ortho positions. Steric hindrance from the adjacent ester group favors iodination at the C2 position.

Detailed Step-by-Step Protocol

- **Reaction Setup:** To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-methoxybenzoate (1 equiv.).
- **Solvent Addition:** Dissolve the starting material in a suitable solvent such as dichloromethane or acetonitrile.
- **Reagent Addition:** In a separate flask, prepare a solution of the iodinating agent (e.g., N-Iodosuccinimide, NIS) (1.1 equiv.) and a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid, TFA).
- **Reaction Execution:** Slowly add the iodinating agent solution to the stirred solution of the substrate at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **Methyl 2-iodo-4-methoxybenzoate**.

Synthesis Workflow Diagram



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Caption: A generalized workflow for the synthesis of **Methyl 2-iodo-4-methoxybenzoate**.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic signals will appear as distinct doublets and a doublet of doublets, with coupling constants indicative of their ortho, meta, and para relationships, confirming the substitution pattern. The methoxy and methyl ester groups will each show a singlet at approximately 3.8-4.0 ppm.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (~165 ppm), while the carbon atom bonded to iodine will be shifted upfield due to the heavy atom effect.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key peaks will include a strong C=O stretch for the ester group (around 1720 cm^{-1}), C-O stretches for the ether and ester functionalities (around 1250 cm^{-1}), and aromatic C-H and C=C stretches. An ATR-IR spectrum for this compound is available in the SpectraBase database.[\[10\]](#)
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M^+) will be observed at $\text{m/z} = 292$, corresponding to the molecular weight of $\text{C}_9\text{H}_9\text{IO}_3$.

Key Applications in Research and Development

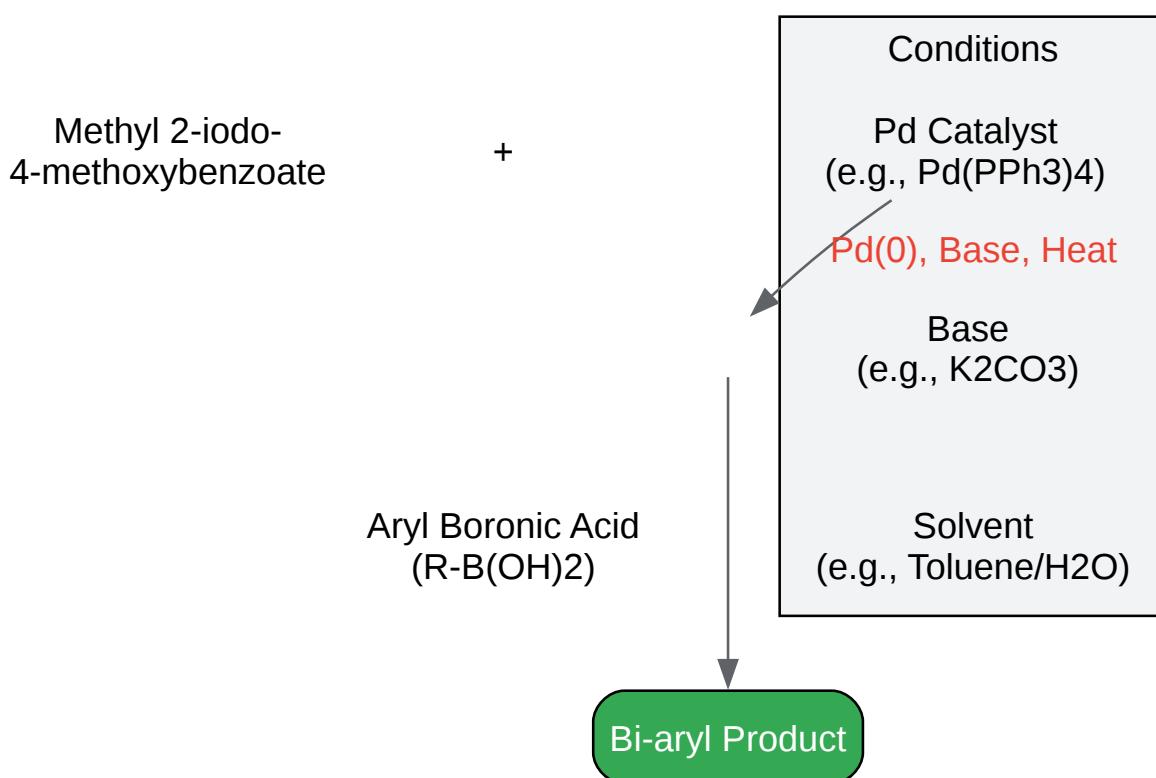
Methyl 2-iodo-4-methoxybenzoate's utility stems from its capacity to participate in a wide range of chemical transformations, making it a valuable intermediate.

- Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs. [\[1\]](#)[\[3\]](#) Its structure is a precursor to more complex scaffolds found in bioactive molecules.
- Cross-Coupling Reactions: The aryl-iodide bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and organic synthesis.[\[2\]](#)

- Materials Science: It is used to modify polymer properties and in the synthesis of novel organic linkers for creating Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[3][11]

Illustrative Reaction: Suzuki Cross-Coupling

The diagram below illustrates a typical Suzuki cross-coupling reaction, a powerful method for forming a bi-aryl linkage, which is a common structural motif in pharmaceuticals.



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Caption: A schematic of the Suzuki cross-coupling reaction using the title compound.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

- General Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin and eyes.[12] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
- Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound is light-sensitive and should be stored away from light and oxidizing agents.[9][13] A cool, dark place is recommended for long-term stability.
- First Aid:
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Flush eyes with water as a precaution.
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [Methyl 2-iodo-4-methoxybenzoate physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1422809#methyl-2-iodo-4-methoxybenzoate-physical-properties>

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